molecular formula C15H19N3OS2 B12460780 N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide

N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide

Cat. No.: B12460780
M. Wt: 321.5 g/mol
InChI Key: JXFFWAOPPKPTGU-UHFFFAOYSA-N
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Description

N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a carbamothioyl group, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the benzothiazole derivative with an isothiocyanate in the presence of a base such as triethylamine.

    Attachment of the Hexanamide Chain: The final step involves the reaction of the intermediate product with hexanoyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, thiols, and suitable solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with research focusing on its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways Involved: It can inhibit key signaling pathways that regulate cell growth and proliferation, leading to the suppression of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide can be compared with other benzothiazole derivatives to highlight its uniqueness:

    Similar Compounds: Benzothiazole, 2-aminobenzothiazole, 6-methylbenzothiazole.

    Uniqueness: The presence of the carbamothioyl group and the hexanamide chain in this compound distinguishes it from other benzothiazole derivatives, providing it with unique chemical and biological properties.

Properties

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide

InChI

InChI=1S/C15H19N3OS2/c1-3-4-5-6-13(19)17-14(20)18-15-16-11-8-7-10(2)9-12(11)21-15/h7-9H,3-6H2,1-2H3,(H2,16,17,18,19,20)

InChI Key

JXFFWAOPPKPTGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=S)NC1=NC2=C(S1)C=C(C=C2)C

Origin of Product

United States

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